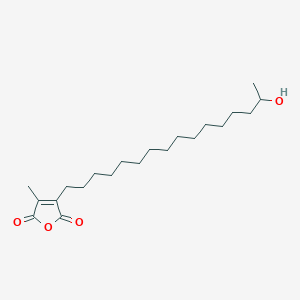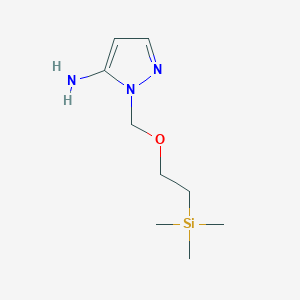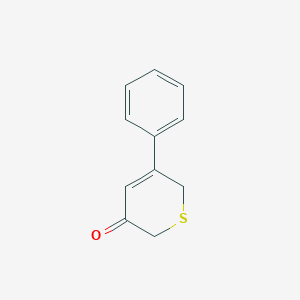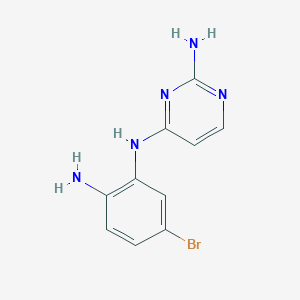
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine is a compound belonging to the pyrimidine family, which is known for its wide range of biological activities Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Preparation Methods
The synthesis of 4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromobenzene and pyrimidine-2,4-diamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or ethanol. Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve high-throughput methods and parallel synthesis techniques to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or receptors. It may also be used in assays to investigate cellular pathways and mechanisms.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of anticancer and antiviral drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may block the cell cycle in cancer cells, inducing apoptosis and inhibiting proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
2-Amino-5-ethylpyrimidine derivatives: These compounds also exhibit antiproliferative activity against cancer cells and share a similar pyrimidine core structure.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound is a selective inhibitor of protein kinase C and has applications in cancer research.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H10BrN5 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H10BrN5/c11-6-1-2-7(12)8(5-6)15-9-3-4-14-10(13)16-9/h1-5H,12H2,(H3,13,14,15,16) |
InChI Key |
WSNGYTOFQIWGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC2=NC(=NC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


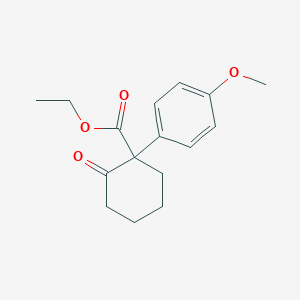
![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)
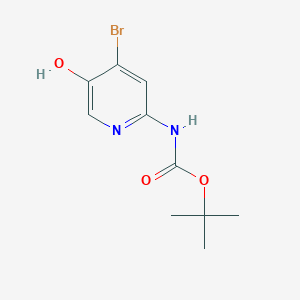

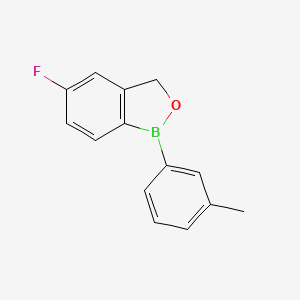
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)
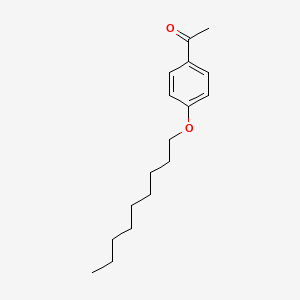
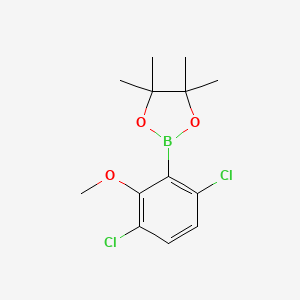
![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)

